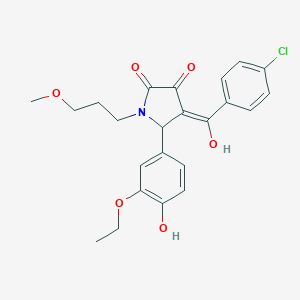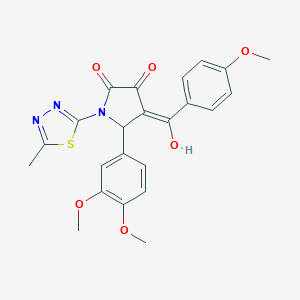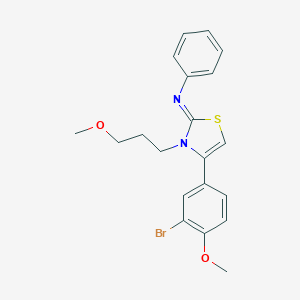![molecular formula C20H22N4O4 B257716 N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide](/img/structure/B257716.png)
N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide, also known as NBHA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a derivative of hydrazine and benzamide, and its unique chemical structure makes it an attractive candidate for various research purposes.
Mecanismo De Acción
The mechanism of action of N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide is not fully understood, but it is believed to involve the formation of a complex between the molecule and the target metal ion. This complexation results in a change in the fluorescence properties of N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide, which can be used to detect the presence of the metal ion.
Biochemical and Physiological Effects:
N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further studies are needed to fully understand the potential effects of N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide on biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide in scientific research is its high selectivity for copper ions. This property makes it an attractive candidate for the development of sensitive and selective detection methods for copper ions in biological samples. However, one limitation of N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide is its relatively low quantum yield, which can limit its sensitivity in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide. One area of interest is the development of new fluorescent probes based on N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide for the detection of other metal ions. Another potential direction is the modification of N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide to improve its fluorescence properties and sensitivity. Additionally, further studies are needed to fully understand the potential applications of N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide in biological systems and to evaluate its safety and toxicity.
Métodos De Síntesis
The synthesis of N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate, followed by the condensation of the resulting hydrazone with 6-oxohexanoic acid. The final step involves the coupling of the resulting compound with benzoyl chloride to yield N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide.
Aplicaciones Científicas De Investigación
N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its potential as a fluorescent probe for the detection of metal ions. N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide has been shown to selectively bind to copper ions, and this property has been exploited for the development of sensitive and selective detection methods for copper ions in biological samples.
Propiedades
Nombre del producto |
N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide |
|---|---|
Fórmula molecular |
C20H22N4O4 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
N-[6-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-6-oxohexyl]benzamide |
InChI |
InChI=1S/C20H22N4O4/c25-19(23-22-15-16-8-7-11-18(14-16)24(27)28)12-5-2-6-13-21-20(26)17-9-3-1-4-10-17/h1,3-4,7-11,14-15H,2,5-6,12-13H2,(H,21,26)(H,23,25)/b22-15+ |
Clave InChI |
KSOGQTAJOWSQEB-PXLXIMEGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)NCCCCCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCCCCCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Allyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257636.png)
![2-Methoxyethyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257637.png)

![(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B257639.png)

methanone](/img/structure/B257641.png)
![Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B257642.png)
![1-[5-(3-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B257644.png)
![1-cyclopentyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257650.png)
![N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257654.png)


![N-[(2Z)-3-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B257663.png)
